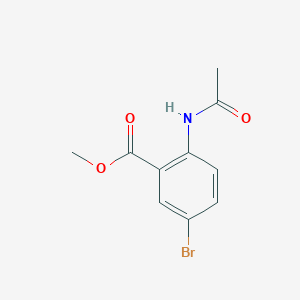

Methyl 2-acetamido-5-bromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPARHIBNDSEJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352968 | |

| Record name | Methyl 2-acetamido-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138825-96-4 | |

| Record name | Methyl 2-(acetylamino)-5-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138825-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetamido-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(acetylamino)-5-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-5-bromobenzoate is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature, featuring a methyl ester, an acetamido group, and a bromine atom on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 138825-96-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [3][4] |

| Molecular Weight | 272.10 g/mol | [3][4] |

| Melting Point | 134-137 °C | |

| Purity | Typically ≥97% | |

| InChI | 1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| InChIKey | CPARHIBNDSEJGR-UHFFFAOYSA-N | |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | [5] |

| Canonical SMILES | COC(=O)c1cc(Br)ccc1NC(C)=O |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step is the bromination of the aromatic ring, followed by the protection of the amino group via acetylation to yield 2-acetamido-5-bromobenzoic acid. The final step is the esterification of the carboxylic acid.

Synthesis of 2-amino-5-bromobenzoic acid

A common method for the bromination of 2-aminobenzoic acid involves the use of bromine in glacial acetic acid.

Experimental Protocol: Bromination of 2-Aminobenzoic Acid [6]

-

Materials:

-

Sodium 2-aminobenzoate

-

Bromine

-

Glacial Acetic Acid

-

Benzene

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.

-

The mixture is stirred for 1 hour at the same temperature.

-

The resulting product is filtered off, washed with benzene, and dried in the dark.

-

-

Purification: [6]

-

The crude product mixture (0.5 g) is added to 10 mL of boiling water.

-

1.3 mL of concentrated hydrochloric acid is added, and the mixture is hot filtered under a vacuum.

-

The insoluble material, containing 2-amino-3,5-dibromobenzoic acid, is discarded.

-

2-amino-5-bromobenzoic acid precipitates upon cooling of the filtrate.

-

Synthesis of this compound

The synthesis of the title compound is achieved through the esterification of 2-acetamido-5-bromobenzoic acid. A standard and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Fischer Esterification of 2-acetamido-5-bromobenzoic Acid (Representative)

-

Materials:

-

2-acetamido-5-bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane

-

-

Procedure:

-

To a solution of 2-acetamido-5-bromobenzoic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) is carefully added.

-

The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate or dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Caption: Synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table: ¹H NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃) [7]

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 7.78 | d | 2.4 |

| H-4 | 7.19 | dd | 8.8, 2.4 |

| H-3 | 6.64 | d | 8.8 |

| NH₂ | 5.61 | br s | - |

| OCH₃ | 3.86 | s | - |

Table: ¹³C NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃) [7]

| Carbon | Chemical Shift (ppm) |

| C=O | 168.1 |

| C-2 | 148.8 |

| C-4 | 137.2 |

| C-6 | 125.1 |

| C-3 | 119.3 |

| C-1 | 111.4 |

| C-5 | 109.5 |

| OCH₃ | 51.8 |

For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum around 2.2 ppm corresponding to the acetyl methyl protons, and a downfield shift of the aromatic protons due to the electronic effect of the acetamido group compared to the amino group. In the ¹³C NMR spectrum, a signal for the acetyl methyl carbon would appear around 25 ppm, and a signal for the amide carbonyl carbon around 169 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the ester and the amide, and C-Br stretching. An ATR-IR spectrum of this compound is available on SpectraBase.[8]

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak would be expected at m/z corresponding to the molecular weight (272.10 g/mol ), showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃). The mass spectrum of the precursor, 2-acetamido-5-bromobenzoic acid, shows key fragments at m/z 215 and 217.[5]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation in drug discovery.

While specific examples of marketed drugs synthesized directly from this compound are not prevalent in the literature, its structural motifs are found in various bioactive compounds. For instance, derivatives of the closely related Methyl 2-amino-5-bromobenzoate are used to synthesize inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase (FabH) and the Pseudomonas quinolone signal (PQS) quorum sensing system receptor (PqsD), both of which are targets for the development of novel antibacterial agents.[9]

Furthermore, the 2-acetamidobenzoic acid scaffold is a known pharmacophore. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic and anti-inflammatory activities, with a potential mechanism involving the inhibition of cyclooxygenase-2 (COX-2).

Caption: Role in synthetic and medicinal chemistry.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide range of complex organic molecules. While direct biological activity data for this specific compound is limited in the public domain, the established biological relevance of its structural analogs suggests that it is a valuable tool for medicinal chemists in the exploration of new therapeutic agents. Further research into the applications of this compound is warranted to fully exploit its potential in the development of novel pharmaceuticals.

References

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-acetamido-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in various synthetic pathways. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [2] |

| Molecular Weight | 272.10 g/mol | [2] |

| Melting Point | 134-137 °C | [1][3] |

| Boiling Point | 415.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.666 g/cm³ (Estimate) | [1] |

| Refractive Index | 1.620 (Estimate) | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| Purity | 97% | [3] |

Spectroscopic Data

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for organic compounds can be applied.

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a crystalline organic solid is the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination and characterization of the physical properties of a solid organic compound like this compound.

Solubility

While quantitative solubility data in various solvents is not available, the solubility of this compound can be qualitatively assessed.

Experimental Protocol for Solubility Screening:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To a small, fixed amount of this compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) at a constant temperature (e.g., 25 °C).

-

Observation: The mixture is agitated after each addition, and the point at which the solid completely dissolves is noted. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-acetamido-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in various synthetic applications. The following sections detail its physical properties, standardized experimental protocols for their determination, and a logical workflow for solubility classification.

Physicochemical Data

The quantitative physical properties of this compound are summarized below.

| Property | Value |

| Melting Point | 134-137 °C[1][2] |

| Molecular Formula | C₁₀H₁₀BrNO₃[3] |

| Molecular Weight | 272.10 g/mol [3] |

| Appearance | White to light yellow crystal powder[2][4] |

| Solvent | Solubility |

| Methanol | Soluble[5][6] |

| Ethanol | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble[6] |

| Water | Limited solubility[5] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for consistent and reproducible results.

2.1. Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. The capillary tube method is a standard procedure for this determination.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 1-2 mm.[7][8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube containing a high-boiling point oil.

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9] For accurate results, at least two determinations should be performed.

2.2. Qualitative Solubility Determination

Understanding a compound's solubility profile across various solvents is fundamental for its application in reactions, purifications, and formulations.

Protocol:

-

Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small test tube.[10]

-

Solvent Addition: Add the chosen solvent (e.g., water, methanol, diethyl ether) to the test tube in 0.25 mL portions.[10]

-

Observation: After each addition, vigorously shake or stir the mixture for at least 60 seconds.[10][11] Observe if the solid dissolves completely.

-

Classification: If the compound dissolves in a total of 0.75 mL of the solvent, it is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively.[10] This process is repeated for a range of solvents to establish a comprehensive solubility profile.

Logical Workflow for Solubility Classification

The solubility of an organic compound in a series of specific solvents can be used to classify it based on its functional groups. The following diagram illustrates a systematic approach to determining the solubility class of a compound like this compound.

Caption: Workflow for organic compound solubility classification.

References

- 1. This compound | 138825-96-4 [chemicalbook.com]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 52727-57-8 CAS MSDS (METHYL 2-AMINO-5-BROMOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-acetamido-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-acetamido-5-bromobenzoate. Due to the limited availability of experimentally derived and fully assigned public data for this specific compound, this guide presents a combination of predicted spectral data and comparative analysis with the closely related precursor, Methyl 2-amino-5-bromobenzoate. This information is intended to facilitate the characterization and identification of this compound in a research and development setting.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for Methyl 2-amino-5-bromobenzoate for comparative purposes.

Table 1: ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for Methyl 2-amino-5-bromobenzoate [1] | Predicted Multiplicity | Predicted Coupling Constant (J Hz) | Integration |

| NH | ~9.5 - 10.5 | 5.61 (br s, NH₂) | Broad Singlet | - | 1H |

| H-6 | ~8.1 - 8.3 | 7.78 | Doublet | ~2.5 | 1H |

| H-4 | ~7.6 - 7.8 | 7.19 | Doublet of Doublets | ~8.8, 2.5 | 1H |

| H-3 | ~8.4 - 8.6 | 6.64 | Doublet | ~8.8 | 1H |

| OCH₃ | ~3.9 | 3.86 | Singlet | - | 3H |

| COCH₃ | ~2.2 | - | Singlet | - | 3H |

Note: Predicted data is based on standard chemical shift correlations and may vary from experimental values.

Table 2: ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for Methyl 2-amino-5-bromobenzoate [1] |

| C=O (ester) | ~168 | 168.1 |

| C=O (amide) | ~169 | - |

| C-2 | ~138 | 148.8 |

| C-1 | ~125 | 111.4 |

| C-5 | ~117 | 109.5 |

| C-4 | ~138 | 137.2 |

| C-6 | ~128 | 125.1 |

| C-3 | ~122 | 119.3 |

| OCH₃ | ~52 | 51.8 |

| COCH₃ | ~25 | - |

Note: Predicted data is based on standard chemical shift correlations and may vary from experimental values.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the sample.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shift scale (0.00 ppm).

-

Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[2]

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp NMR signals.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses allows for the protons to return to their equilibrium state.

-

Number of Scans: For a sample of this concentration, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: The spectral width should cover the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A longer relaxation delay of 2-10 seconds is often necessary for quaternary carbons, which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.[1]

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal.

Mandatory Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Data Acquisition and Analysis Workflow

Caption: Logical workflow for NMR data acquisition and analysis.

References

An In-Depth Technical Guide to the Vibrational Spectroscopy of Methyl 2-acetamido-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Raman spectra of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in pharmaceutical synthesis. This document details the experimental protocols for spectral acquisition, presents a thorough interpretation of the vibrational modes, and summarizes the quantitative data in accessible tables.

Introduction

This compound is a multifaceted organic compound whose structural elucidation is paramount for quality control and reaction monitoring in drug development. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure of this compound. This guide serves as a detailed reference for interpreting the vibrational spectra of this compound, providing insights into its functional groups and overall molecular architecture.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of solid-phase this compound are outlined below. These protocols are representative of standard laboratory practices and can be adapted to specific instrumentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were acquired using an Attenuated Total Reflectance (ATR) sampling technique.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory (such as the DuraSamplIR II), is suitable for this analysis.[1]

-

Sample Preparation: A small quantity of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

The solid sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum. Baseline correction and atmospheric compensation may be applied if necessary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectra were obtained from a solid sample.

-

Instrumentation: A Bruker MultiRAM Stand-Alone FT-Raman Spectrometer or a similar instrument is used for analysis.[2]

-

Excitation Source: A near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm, is employed to minimize fluorescence.

-

Sample Preparation: The solid sample of this compound is placed in a sample holder, such as an aluminum cup or a glass capillary tube. No further sample preparation is generally required.

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The scattered radiation is collected at a 180° (back-scattering) geometry.

-

Spectra are recorded over a Raman shift range, for instance, from 3500 to 100 cm⁻¹.

-

The spectral resolution is typically set to 4 cm⁻¹.

-

A significant number of scans (e.g., 128 or more) are accumulated to obtain a high-quality spectrum due to the inherently weak nature of the Raman scattering phenomenon.

-

-

Data Processing: The final Raman spectrum is generated after processing the collected data. Baseline correction may be applied to remove any background fluorescence.

Spectral Data and Interpretation

The FTIR and Raman spectra of this compound are rich with information, revealing characteristic vibrations of the substituted benzene ring, the acetamido group, and the methyl ester functionality. The interpretation of these spectra is facilitated by comparison with data from related molecules such as acetanilide and other substituted benzanilides.[3][4]

Below is a logical workflow for the analysis of the spectral data.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of C-H and N-H bonds.

-

N-H Stretching: A prominent band is expected in the FTIR spectrum around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The position of this band can be indicative of hydrogen bonding.

-

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) due to the stretching vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups (of the acetamido and ester functionalities) are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

Mid-Frequency Region (2500-1500 cm⁻¹)

This region contains characteristic bands for carbonyl groups and aromatic ring vibrations.

-

Amide I Band: A very strong band, primarily due to the C=O stretching of the acetamido group, is expected in the region of 1680-1650 cm⁻¹ in the FTIR spectrum. This is one of the most characteristic absorptions for secondary amides.

-

Ester C=O Stretching: The C=O stretching vibration of the methyl ester group will also give rise to a strong band in the FTIR spectrum, typically in the range of 1730-1715 cm⁻¹.

-

Amide II Band: This band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected around 1550-1510 cm⁻¹ in the FTIR spectrum.[3]

-

Aromatic C=C Stretching: The benzene ring exhibits several stretching vibrations in the 1600-1450 cm⁻¹ region. These bands are often observed as a set of two or three sharp absorptions of variable intensity in both FTIR and Raman spectra.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

-

C-N Stretching: The stretching vibration of the C-N bond of the amide group contributes to the Amide II and Amide III bands and can also have a distinct band around 1400 cm⁻¹.

-

C-O Stretching: The C-O stretching vibrations of the ester group will appear as strong bands in the FTIR spectrum, typically in the 1300-1100 cm⁻¹ range.

-

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to several bands in this region. The pattern of the out-of-plane bending bands in the 900-650 cm⁻¹ range is particularly diagnostic of the substitution pattern on the benzene ring.

-

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the low-frequency region, typically between 600 and 500 cm⁻¹, which may be more prominent in the Raman spectrum.

Quantitative Data Summary

The following tables summarize the key vibrational frequencies observed in the FTIR and Raman spectra of this compound.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Tentative Vibrational Assignment |

| ~3280 | N-H Stretching (Amide) |

| ~3080 | Aromatic C-H Stretching |

| ~2960 | Asymmetric C-H Stretching (Methyl) |

| ~2850 | Symmetric C-H Stretching (Methyl) |

| ~1720 | C=O Stretching (Ester) |

| ~1670 | C=O Stretching (Amide I) |

| ~1590 | Aromatic C=C Stretching |

| ~1530 | N-H Bending + C-N Stretching (Amide II) |

| ~1480 | Aromatic C=C Stretching |

| ~1440 | C-H Bending (Methyl) |

| ~1290 | C-O Stretching (Ester) + Amide III |

| ~1250 | C-O Stretching (Ester) |

| ~1150 | Aromatic C-H in-plane bending |

| ~820 | Aromatic C-H out-of-plane bending |

| ~760 | Aromatic C-H out-of-plane bending |

| ~550 | C-Br Stretching |

Table 2: Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Tentative Vibrational Assignment |

| ~3080 | Aromatic C-H Stretching |

| ~2960 | C-H Stretching (Methyl) |

| ~1670 | C=O Stretching (Amide I) |

| ~1600 | Aromatic C=C Stretching (Ring Breathing) |

| ~1580 | Aromatic C=C Stretching |

| ~1300 | Amide III |

| ~1150 | Aromatic C-H in-plane bending |

| ~820 | Aromatic Ring Breathing |

| ~550 | C-Br Stretching |

Note: The peak positions are approximate and can vary slightly depending on the experimental conditions and the physical state of the sample.

Logical Relationships in Spectral Interpretation

The interpretation of vibrational spectra is a deductive process that relies on established correlations between vibrational frequencies and molecular structure. The following diagram illustrates the logical flow of this process.

References

An In-depth Technical Guide to Methyl 2-acetamido-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamido-5-bromobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the strategic incorporation of its structural motifs can lead to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, a detailed synthesis protocol, and spectroscopic data for characterization.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 138825-96-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [2][4][5] |

| Molecular Weight | 272.10 g/mol | [2][4][5][6] |

| Melting Point | 134-137 °C | [3] |

| Appearance | White to light yellow crystal powder | [1] |

| Purity | ≥97% | [6] |

| Storage Temperature | Room Temperature | [3] |

| InChI Key | CPARHIBNDSEJGR-UHFFFAOYSA-N | [3][6] |

| SMILES | COC(=O)c1cc(Br)ccc1NC(C)=O | [6] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-bromobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the acetylation of the amino group.

Step 1: Synthesis of Methyl 2-amino-5-bromobenzoate (Fischer Esterification)

This procedure outlines the synthesis of the precursor, Methyl 2-amino-5-bromobenzoate, from 2-amino-5-bromobenzoic acid.[7]

Materials:

-

2-amino-5-bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Diethyl ether

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-bromobenzoic acid in an excess of anhydrous methanol.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of starting material).

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 10% aqueous sodium carbonate solution to neutralize any remaining acid.

-

Wash the organic layer with saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-acetylation of Methyl 2-amino-5-bromobenzoate

This procedure describes the acetylation of the amino group of Methyl 2-amino-5-bromobenzoate to yield the final product.

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization to afford a white to light yellow crystalline solid.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | 138825-96-4 [sigmaaldrich.com]

- 4. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

Methyl 2-acetamido-5-bromobenzoate: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Methyl 2-acetamido-5-bromobenzoate, a key synthetic building block in medicinal chemistry. Its versatile structure, featuring strategically positioned functional groups, makes it an invaluable starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline powder.[1] Key physicochemical and spectroscopic data are summarized below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 138825-96-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [2] |

| Molecular Weight | 272.10 g/mol | [2] |

| Melting Point | 134-137 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) and Key Fragments (m/z) |

| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H, NH), 8.25 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃) | δ 168.5 (C=O, ester), 168.0 (C=O, amide), 139.0 (Ar-C), 134.0 (Ar-C), 125.0 (Ar-C), 122.0 (Ar-C), 116.0 (Ar-C), 115.0 (Ar-C), 52.5 (OCH₃), 25.0 (COCH₃) |

| Mass Spec (EI) | m/z 271/273 (M+), 240/242, 212/214, 198, 170, 134 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a three-step process starting from 2-aminobenzoic acid (anthranilic acid). The general synthetic pathway is illustrated below.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

Protocol:

-

In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.[3]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.[3]

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-amino-5-bromobenzoic acid.[3]

Step 2: Synthesis of Methyl 2-amino-5-bromobenzoate

Protocol (Fischer Esterification):

-

Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2-amino-5-bromobenzoate, which can be purified by column chromatography.[4]

Step 3: Synthesis of this compound

Protocol (N-Acetylation):

-

Dissolve Methyl 2-amino-5-bromobenzoate (1 equivalent) in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications as a Synthetic Building Block

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).[5]

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.[5]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[5]

Synthesis of Kinase Inhibitors

Substituted aminobenzoates are crucial building blocks in the synthesis of various kinase inhibitors. Notably, derivatives of this scaffold have been utilized in the development of inhibitors for the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[6] For instance, the core structure of GSK2636771, a selective PI3Kβ inhibitor, is assembled from building blocks conceptually similar to this compound.[7][8]

The ability to introduce diverse functionalities at the 5-position of the benzamide core via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against different kinase isoforms.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups, particularly the bromo substituent, provide a robust platform for the generation of diverse chemical libraries. Its utility in the synthesis of kinase inhibitors highlights its importance in the ongoing search for novel therapeutics targeting aberrant cell signaling pathways. This guide provides a solid foundation of data and protocols to facilitate the effective use of this compound in medicinal chemistry research.

References

- 1. This compound | 138825-96-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to Methyl 2-acetamido-5-bromobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamido-5-bromobenzoate is a key chemical intermediate poised for significant applications in medicinal chemistry. Its unique structural features, including a bromine atom, an acetamido group, and a methyl ester on a benzene ring, offer multiple reactive sites for the synthesis of diverse heterocyclic compounds. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of this versatile scaffold, with a particular focus on the development of quinazolinone-based agents. Drawing upon established synthetic protocols and biological data from closely related analogues, this document provides a comprehensive resource for researchers engaged in the discovery of novel therapeutics for oncology, infectious diseases, and inflammatory conditions.

Introduction

The quest for novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Small molecule intermediates that offer facile routes to diverse and biologically active scaffolds are of paramount importance. This compound, a derivative of anthranilic acid, represents one such valuable building block. The presence of a bromine atom at the 5-position provides a handle for various cross-coupling reactions, while the 2-acetamido group is a key precursor for the construction of fused heterocyclic systems, most notably quinazolinones.

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide will detail the synthetic pathways to access and derivatize this compound and explore its potential in generating novel drug candidates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step involves the bromination of the aromatic ring, followed by N-acetylation of the amino group and esterification of the carboxylic acid. A common precursor, Methyl 2-amino-5-bromobenzoate, is often synthesized first, followed by acetylation.

Synthesis of Methyl 2-amino-5-bromobenzoate

A standard method for the synthesis of the precursor, Methyl 2-amino-5-bromobenzoate, involves the bromination of 2-aminobenzoic acid followed by Fischer esterification.

Experimental Protocol: Bromination of 2-Aminobenzoic Acid [3]

-

Dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Pour the mixture into ice-cold water to precipitate the product, 2-amino-5-bromobenzoic acid.

-

Filter the solid, wash with cold water, and dry.

Experimental Protocol: Fischer Esterification

-

Suspend 2-amino-5-bromobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Methyl 2-amino-5-bromobenzoate.

N-Acetylation to Yield this compound

The final step is the acetylation of the amino group.

Experimental Protocol: N-Acetylation

-

Dissolve Methyl 2-amino-5-bromobenzoate in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Add acetic anhydride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Applications in the Synthesis of Bioactive Quinazolinones

This compound is an excellent precursor for the synthesis of 6-bromo-2-methyl-4(3H)-quinazolinone derivatives. The acetamido group provides the C2-methyl and N3 of the quinazolinone ring, while the bromine at the 6-position of the resulting quinazolinone can be further functionalized.

Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

A common route to these derivatives involves the initial formation of a benzoxazinone intermediate.

Experimental Protocol: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one [4]

-

Reflux a mixture of 5-bromoanthranilic acid and acetic anhydride for 3-4 hours.

-

Distill off the excess acetic anhydride under reduced pressure.

-

Cool the residue to room temperature to allow the product, 6-bromo-2-methyl-3,1-benzoxazin-4-one, to crystallize.

-

Filter the solid and recrystallize from a suitable solvent like absolute ethanol.

Experimental Protocol: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [4]

-

Reflux equimolar quantities of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a substituted aniline in glacial acetic acid for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring.

-

Filter the resulting solid, wash with distilled water, dry, and recrystallize from absolute ethanol.

Alternatively, microwave-assisted synthesis can be employed for a more rapid and efficient reaction using Methyl 2-amino-5-bromobenzoate as a starting material, which can be N-acetylated in situ or prior to the cyclization step[5].

Potential Therapeutic Applications and Biological Activity

Derivatives of 6-bromo-quinazolin-4-one have demonstrated significant potential across several therapeutic areas. The biological activity is often modulated by the nature of the substituent at the 2- and 3-positions of the quinazolinone core[6].

Anticancer Activity

Quinazolinone-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways. A primary target for many quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in cancer cells, leading to uncontrolled cell proliferation[7]. 6-bromo-quinazolinone derivatives have shown cytotoxic activity against various cancer cell lines[8][9].

Table 1: Anticancer Activity of Representative 6-Bromo-Quinazolinone Derivatives

| Compound ID | R-Group at Position 3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Fluorophenyl | HeLa | 2.81 | [9][10] |

| 2 | 4-Chlorophenyl | HeLa | 2.15 | [9][10] |

| 3 | 4-Bromophenyl | HeLa | 1.85 | [9][10] |

| 4 | 4-Fluorophenyl | MDA-MB-231 | 2.54 | [9][10] |

| 5 | 4-Chlorophenyl | MDA-MB-231 | 2.21 | [9][10] |

| 6 | 4-Bromophenyl | MDA-MB-231 | 1.98 | [9][10] |

Note: Data presented is for analogous 6-substituted quinazolinone derivatives to illustrate potential activity.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-substituted quinazolinones have been investigated for their antibacterial and antifungal properties[3][11][12]. The mechanism of action is thought to involve the disruption of the bacterial cell wall or interference with DNA synthesis[13].

Table 2: Antimicrobial Activity of Representative 6-Bromo-Quinazolinone Derivatives

| Compound ID | R-Group at Position 3 | Microorganism | MIC (µg/mL) | Reference |

| 7 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [11] |

| 8 | 4-Nitrophenyl | Staphylococcus aureus | 25 | [11] |

| 9 | 4-Chlorophenyl | Bacillus subtilis | 25 | [11] |

| 10 | 4-Nitrophenyl | Bacillus subtilis | 50 | [11] |

| 11 | 4-Chlorophenyl | Aspergillus niger | 50 | [11] |

| 12 | 4-Nitrophenyl | Aspergillus niger | 100 | [11] |

Note: Data presented is for analogous 6-bromo-2-methyl-quinazolinone derivatives to illustrate potential activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Certain 6-bromo-quinazolinone derivatives have demonstrated potent anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema test in rats[4][14]. The anti-inflammatory activity is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of Representative 6-Bromo-Quinazolinone Derivatives

| Compound ID | R-Group at Position 3 | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 13 | 4-Chlorophenyl | 20 | 52.3 | [4] |

| 14 | 4-Nitrophenyl | 20 | 48.9 | [4] |

| Ibuprofen | (Standard) | 20 | 55.6 | [4] |

Note: Data presented is for analogous 6-bromo-2-methyl-quinazolinone derivatives to illustrate potential activity.

Signaling Pathways and Experimental Workflows

The development of drugs from a starting material like this compound follows a structured workflow, from synthesis to biological evaluation. The biological activity of the resulting compounds is often linked to their interaction with specific cellular signaling pathways.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of bioactive compounds starting from a key intermediate.

PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents, and some quinazolinone derivatives have been shown to inhibit PARP[4]. PARP enzymes, particularly PARP1, play a critical role in DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to cell death through a process called synthetic lethality.

Kinase Inhibition Signaling Pathway

Kinase inhibitors are another major class of anticancer drugs. As mentioned, EGFR is a key target for some quinazolinones. The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway and its inhibition.

Conclusion

This compound is a highly promising and versatile building block for medicinal chemistry. Its straightforward synthesis and amenability to derivatization, particularly towards the synthesis of 6-bromo-quinazolinones, make it an attractive starting point for the development of novel therapeutic agents. The established broad-spectrum biological activities of the quinazolinone scaffold, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of derivatives of this compound. This technical guide provides a foundational resource to stimulate further research and unlock the full therapeutic potential of this valuable chemical entity.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 7. benchchem.com [benchchem.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Discovery Workflow - What is it? [vipergen.com]

- 13. PARP1 - Wikipedia [en.wikipedia.org]

- 14. article.scirea.org [article.scirea.org]

Stability and Storage of Methyl 2-acetamido-5-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-acetamido-5-bromobenzoate (CAS No. 138825-96-4), a key intermediate in pharmaceutical synthesis. This document synthesizes available data on the compound's physical and chemical properties, outlines potential degradation pathways, and provides best practices for handling and storage to ensure its integrity for research and development applications. While specific quantitative stability data under forced degradation conditions are not extensively available in public literature, this guide extrapolates likely degradation mechanisms based on the chemical nature of substituted acetanilides and brominated aromatic compounds.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The crystalline nature of the compound generally contributes to its stability under ambient conditions.

| Property | Value | Reference |

| CAS Number | 138825-96-4 | N/A |

| Molecular Formula | C₁₀H₁₀BrNO₃ | N/A |

| Molecular Weight | 272.10 g/mol | N/A |

| Melting Point | 134-137 °C | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Low water solubility | N/A |

Recommended Storage and Handling

For routine laboratory use and long-term storage, this compound should be stored at room temperature in a well-sealed container to protect it from atmospheric moisture. The compound is classified as a combustible solid and should be handled in a well-ventilated area, employing standard personal protective equipment, including safety glasses and gloves.

Potential Degradation Pathways

While specific experimental stability studies on this compound are not readily found in scientific literature, an understanding of its chemical structure allows for the prediction of potential degradation pathways. These include hydrolysis and photodecomposition.

Hydrolytic Degradation

The presence of both an ester and an amide functional group suggests that the primary degradation pathway is likely to be hydrolysis. This can occur under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the acetamido group can be hydrolyzed to yield 2-amino-5-bromobenzoic acid and acetic acid. The methyl ester is also susceptible to hydrolysis under these conditions, though typically at a slower rate than amide hydrolysis.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the methyl ester is readily saponified to the corresponding carboxylate salt. The amide bond is generally more stable to base-catalyzed hydrolysis than the ester.

Caption: Potential Hydrolytic Degradation Pathways.

Photodegradation

Aromatic bromine compounds are known to be susceptible to photodegradation. Upon exposure to light, particularly in the UV spectrum, the carbon-bromine bond can undergo homolytic cleavage, leading to de-bromination and the formation of radical species. These radicals can then participate in a variety of secondary reactions.

Caption: Postulated Photodegradation Mechanism.

Experimental Protocols for Stability Assessment (General Framework)

While specific protocols for this compound are not published, a general approach for assessing the stability of a new chemical entity, such as this compound, would involve forced degradation studies. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

Forced Degradation Study Design

A typical forced degradation study would expose the compound to a range of stress conditions, as outlined in Table 2.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 24-48 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal | Solid-state at 80°C for 48 hours |

| Photolytic | Solid-state and in solution exposed to ICH-compliant light source |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, would be developed and validated. This method should be capable of separating the parent compound from all process-related impurities and any degradation products formed during the forced degradation studies.

Caption: Workflow for a Stability-Indicating Method Development.

Conclusion

This compound is a stable crystalline solid under recommended storage conditions of room temperature in a well-sealed container. The primary potential degradation pathways are hydrolysis of the ester and amide functionalities and photolytic cleavage of the carbon-bromine bond. For critical applications in drug development, it is highly recommended that researchers perform in-house forced degradation studies to develop a validated stability-indicating analytical method. This will ensure the quality and integrity of the material throughout the development lifecycle.

Methyl 2-acetamido-5-bromobenzoate safety data sheet (SDS) information

Technical Guide: Safety Data for Methyl 2-acetamido-5-bromobenzoate

This document provides a comprehensive overview of the safety data for this compound (CAS No. 138825-96-4), compiled from available Safety Data Sheets (SDS). It is intended to inform researchers and laboratory personnel on safe handling, storage, and emergency procedures.

Chemical Identification

This compound is a chemical intermediate used primarily for research and development purposes.[1] Its identification details are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | Methyl 2-(acetylamino)-5-bromobenzoate | |

| CAS Number | 138825-96-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [2] |

| Molecular Weight | 272.10 g/mol | [2] |

| Structure | InChI Key: CPARHIBNDSEJGR-UHFFFAOYSA-N |

Hazard Identification and Classification

As of the latest review, specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound are not widely published in the provided search results. The toxicological properties have not been fully investigated.[3][4] However, based on related chemical structures, it is prudent to handle this compound as a potential irritant and with general laboratory precautions.

General Prudent Practices:

-

Eye Contact: May cause eye irritation. Avoid contact with eyes.[3]

-

Skin Contact: May cause skin irritation. Avoid contact with skin.[3]

-

Inhalation: Not an expected route of exposure under normal conditions, but inhalation of dust should be avoided.[3]

-

Ingestion: May be harmful if swallowed.[3]

The following diagram illustrates the general GHS logic, which should be applied if and when specific hazard data becomes available.

References

Exploring Derivatives of Methyl 2-acetamido-5-bromobenzoate for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential biological activities of derivatives of Methyl 2-acetamido-5-bromobenzoate. This core structure holds significant promise for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document outlines synthetic pathways, detailed experimental protocols, quantitative biological data on closely related analogs, and insights into the relevant signaling pathways.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolin-4(3H)-ones. The presence of the bromine atom at the 6-position of the resulting quinazolinone ring is often associated with enhanced biological activity.[1] Quinazolinone derivatives have been extensively studied and are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Their mechanism of action frequently involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), making them attractive candidates for targeted therapies.[1]

This guide will focus on the derivatization of this compound to form 6-bromo-quinazolin-4(3H)-ones and the subsequent evaluation of their biological potential.

Synthetic Pathways

The primary route for converting this compound into biologically active derivatives involves its cyclization to form a quinazolinone ring system. This can be achieved through a multi-step process.

General Synthesis of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones

A proposed synthetic pathway starting from this compound is outlined below. This pathway is an adaptation of established methods for quinazolinone synthesis from related anthranilic acid derivatives.

Caption: Proposed synthetic pathway for 6-bromo-2,3-disubstituted-4(3H)-quinazolinones.

Biological Activity

Derivatives of 6-bromo-quinazolin-4(3H)-one have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The anticancer properties of these compounds are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as EGFR.[1]

The following table summarizes the cytotoxic activity of several 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives, which are structurally related to the proposed derivatives of this compound. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Substitution on 2-thio group | Cancer Cell Line | IC50 (µM)[1][2] |

| 8a | Alkyl linker | MCF-7 (Breast) | 15.85 ± 3.32 |

| 8a | Alkyl linker | SW480 (Colon) | 17.85 ± 0.92 |

| 8a | Alkyl linker | MRC-5 (Normal) | 84.20 ± 1.72 |

Note: The presented data is for structurally similar compounds to those proposed to be synthesized from this compound.

Antimicrobial Activity

Certain quinazolinone derivatives also exhibit promising activity against a range of bacterial and fungal pathogens.

The table below presents the Minimum Inhibitory Concentration (MIC) values for 6,8-dibromo-quinazolinone derivatives against various microbial strains.

| Compound ID | Test Organism | MIC (µg/mL)[3] |

| VIIa (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) | E. coli | 1.56 |

| VIIa | S. typhimurium | 3.125 |

| VIIa | L. monocytogenes | 1.56 |

| VIIa | S. aureus | 25 |

| VIIa | P. aeruginosa | 25 |

| VIIa | B. cereus | 25 |

| VIIc (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) | C. albicans | 0.78 |

| VIIc | A. flavus | 0.097 |

Note: The presented data is for structurally similar compounds to those proposed to be synthesized from this compound.

Signaling Pathways

The anticancer effects of many quinazolinone derivatives are mediated through the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling pathways. A key target is the Epidermal Growth Factor Receptor (EGFR).

Caption: Inhibition of the EGFR signaling pathway by 6-bromo-quinazolinone derivatives.

Experimental Protocols

Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (A key intermediate)

This protocol is adapted from a similar synthesis.[1]

-

Step 1: Synthesis of 5-bromoanthranilic acid. this compound is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate 2-acetamido-5-bromobenzoic acid. Further hydrolysis under acidic conditions would yield 5-bromoanthranilic acid.

-

Step 2: Synthesis of the quinazolinone core. A mixture of 5-bromoanthranilic acid and phenyl isothiocyanate in ethanol is refluxed for several hours.

-

Step 3: Work-up and purification. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The derivatives of this compound, particularly the 6-bromo-quinazolin-4(3H)-ones, represent a promising class of compounds with potential therapeutic applications. Their demonstrated anticancer and antimicrobial activities, coupled with a mechanistic understanding of their interaction with key cellular signaling pathways, provide a strong foundation for further drug discovery and development efforts. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of novel derivatives based on this versatile chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Methyl 2-acetamido-5-bromobenzoate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure analysis of Methyl 2-acetamido-5-bromobenzoate. A comprehensive search of the existing scientific literature and crystallographic databases indicates that a definitive single-crystal X-ray structure for this compound (C₁₀H₁₀BrNO₃) has not been publicly reported.